REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[CH3:10][C:11]([CH3:16])=[CH:12][C:13](O)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-].P(Cl)(Cl)(Cl)=O>>[OH:8][C:6]1[CH:5]=[C:4]2[C:3]([C:13](=[O:14])[CH2:12][C:11]([CH3:16])([CH3:10])[O:9]2)=[C:2]([CH3:1])[CH:7]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.678 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)O)O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
14.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was shaken at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The reaction solution was poured into ice
|
Type
|
FILTRATION
|
Details
|
the precipitates were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The precipitates were purified by column chromatography on silica gel (Solvent; petroleum ether/ethyl acetate=25/1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C2C(CC(OC2=C1)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |